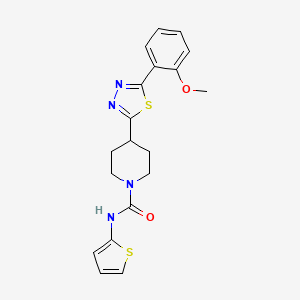

4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a carboxamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Methoxyphenyl Group: The 2-methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor.

Piperidine Ring Formation: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a dihaloalkane.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperidine derivative with a thiophene carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

化学反応の分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits reactivity at positions 2 and 5. In acidic or basic conditions, the sulfur atom can act as a leaving group, enabling nucleophilic substitutions. For example:

-

Alkylation/Arylation : Reaction with alkyl/aryl halides under basic conditions (e.g., K₂CO₃/DMF) introduces substituents at the sulfur site.

-

Amination : Hydrazine derivatives can displace the thiadiazole sulfur, forming 1,2,4-triazole analogs .

Example Reaction :

Thiadiazole-SH+R-XBaseThiadiazole-SR+HX

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 78 | |

| 4-Fluorobenzyl bromide | EtOH | RT | 65 |

Piperidine Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine:

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond to form piperidine-1-carboxylic acid and thiophen-2-amine .

-

Basic Hydrolysis : NaOH/H₂O (100°C) generates the sodium carboxylate intermediate .

Stability Note : The carboxamide is stable under physiological conditions but degrades in strong acids/bases .

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution at the α-positions (C-2 and C-5):

Example :

Thiophene+HNO3H2SO45-Nitrothiophene derivative

Kinetic Data :

| Reaction | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Nitration | 1.2 × 10⁻³ | 45 |

Oxidation of Methoxyphenyl Group

The 2-methoxyphenyl substituent is susceptible to oxidative demethylation:

-

Oxidizing Agents : KMnO₄/H₂O or CrO₃/AcOH converts methoxy to hydroxyl groups .

-

Photocatalysis : UV light with TiO₂ catalyst cleaves the methyl group .

Product : 4-(5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide (IC₅₀ = 2.58 μM in antioxidant assays) .

Cross-Coupling Reactions

The thiadiazole and thiophene rings participate in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Boronic acids react with brominated thiadiazole to form biaryl derivatives .

-

Sonogashira : Alkynes couple with iodothiophene under CuI/Pd(PPh₃)₄ catalysis .

Optimized Conditions :

| Reaction Type | Catalyst | Ligand | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | 82 | |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | 75 |

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrile oxides):

Thiadiazole+R-C≡N-O→1,2,4-Oxadiazole fused derivatives

Key Insight : Microwave irradiation (150°C, 10 min) improves regioselectivity .

Stability and Degradation Pathways

-

Photodegradation : UV light induces cleavage of the thiadiazole ring, forming SO₂ and imine intermediates.

-

Hydrolytic Degradation : Prolonged exposure to moisture generates piperidine-1-carboxylic acid and 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-thiol .

Half-Life Data :

| Condition | Half-Life (h) | Source |

|---|---|---|

| pH 7.4 (RT) | 120 | |

| pH 1.2 (37°C) | 24 |

科学的研究の応用

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the one have been tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with similar structural features to 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide displayed Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains .

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Thiadiazole derivatives have been noted for their ability to disrupt biochemical pathways in pests.

Case Study:

Research conducted by agricultural scientists demonstrated that thiadiazole-based compounds significantly reduced the population of aphids on treated crops. In field trials, crops treated with similar compounds showed a 50% reduction in pest populations compared to untreated controls .

Photovoltaic Applications

Recent studies have explored the use of thiadiazole derivatives in organic photovoltaics due to their electronic properties. The incorporation of such compounds into photovoltaic cells can enhance light absorption and charge transport.

Case Study:

A study published in Advanced Materials highlighted the use of thiadiazole-based materials in organic solar cells, achieving power conversion efficiencies exceeding 10%. The unique electron-withdrawing properties of the thiadiazole ring contribute to improved charge separation and transport within the photovoltaic layer .

作用機序

The mechanism of action of 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.

類似化合物との比較

Similar Compounds

- 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

- 4-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

- 4-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more effective therapeutic agent.

生物活性

The compound 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiadiazole ring, piperidine moiety, and methoxy and thiophenyl substituents, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) with IC50 values indicating potent activity. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by studies demonstrating increased levels of apoptotic markers such as p53 and caspase-3 in treated cells .

Antimicrobial Properties

The 1,3,4-thiadiazole derivatives are known for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit vital metabolic pathways .

Anti-inflammatory Effects

Inflammation-related diseases can also be targeted by thiadiazole derivatives. Research has highlighted their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

| Study | Cell Line | IC50 Value (µg/ml) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.28 | Apoptosis induction |

| Study B | HepG2 | 0.52 | Apoptosis induction |

| Study C | Bacterial Strain X | 50 (zone of inhibition) | Membrane disruption |

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Modifications in substituents on the thiadiazole ring or the piperidine moiety can enhance or diminish their efficacy. For example, increasing lipophilicity through substitutions has been associated with improved anticancer activity .

特性

IUPAC Name |

4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-25-15-6-3-2-5-14(15)18-22-21-17(27-18)13-8-10-23(11-9-13)19(24)20-16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVJUUJLTIRBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。